molecular formula C12H18N2O B12103202 2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine CAS No. 1384430-85-6

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine

Cat. No.: B12103202
CAS No.: 1384430-85-6
M. Wt: 206.28 g/mol
InChI Key: WYBUIJKFIMKNOI-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine is a complex organic compound with a unique structure that includes both an oxolane ring and a tetrahydroindolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indolizine derivative, the oxolane ring can be introduced through a series of nucleophilic substitution reactions, followed by amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated analogs.

Scientific Research Applications

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cytarabine: A chemotherapy medication with a similar oxolane ring structure.

    (Oxolan-2-yl)methanol: A simpler compound with an oxolane ring, used in various chemical applications.

Uniqueness

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine is unique due to its combination of an oxolane ring and a tetrahydroindolizine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields.

Properties

CAS No.

1384430-85-6

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine

InChI

InChI=1S/C12H18N2O/c13-12-10(11-5-3-7-15-11)8-9-4-1-2-6-14(9)12/h8,11H,1-7,13H2

InChI Key

WYBUIJKFIMKNOI-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CC(=C2N)C3CCCO3)C1

Origin of Product

United States

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